Two Rho-associated kinases (ROCK), ROCK-I and ROCK-II, act downstream of the G protein Rho to regulate cytoskeletal stability. The ROCKs play important roles in diverse cellular functions including cell adhesion and proliferation, smooth muscle contraction, and stem cell renewal. Glycyl-H-1152 is a selective and potent ROCK inhibitor (IC50 = 11.8 nM for ROCK-II). It is a glycylated isoquinoline compound derived from the therapeutically-important ROCK inhibitor HA-1077 (Fasudil) and exhibits better specificity. Thus, it poorly inhibits Ca
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
CAS No.:
Cat. No.: VC20782254
Molecular Formula: C18H26Cl2N4O3S
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26Cl2N4O3S |
|---|---|
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 |
| Standard InChI Key | ILDBNQGLZFSHQZ-UTLKBRERSA-N |
| Isomeric SMILES | C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
| SMILES | CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
| Canonical SMILES | CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
| Appearance | Assay:≥98%A solution in methanol |
Introduction
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone; dihydrochloride is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a sulfonamide group and a diazepane ring, which contribute to its biological activity. This compound falls under the category of sulfonamides, known for their antibacterial properties, and is also explored as a potential therapeutic agent in various biological applications .
Synthesis
The synthesis of 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone can be achieved through several synthetic routes. A common approach involves the reaction of specific precursors containing the diazepane structure and the isoquinoline moiety, followed by sulfonation to introduce the sulfonamide functionality.
Mechanism of Action
The mechanism of action for this compound is largely related to its interaction with biological targets such as enzymes or receptors involved in neurotransmission or cellular signaling pathways. Compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors due to their ability to mimic natural substrates or ligands.
Potential Applications
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Therapeutic Potential: It has potential applications in various biological applications, including as a therapeutic agent.
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Antibacterial Properties: As a sulfonamide, it may exhibit antibacterial properties, although specific efficacy would depend on its structure and biological activity.
Synthesis Overview
| Step | Description |
|---|---|
| 1. Precursor Synthesis | Preparation of diazepane and isoquinoline precursors |
| 2. Sulfonation | Introduction of sulfonamide group |
| 3. Final Product Formation | Combination of precursors to form the final compound |
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